molecular formula C21H21N3O4 B3014403 4-(2,2-Diphenylhydrazinyl)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid CAS No. 1025759-41-4

4-(2,2-Diphenylhydrazinyl)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid

Cat. No. B3014403
CAS RN: 1025759-41-4
M. Wt: 379.416
InChI Key: LZKAPHNRDSLEDP-UHFFFAOYSA-N
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Description

The compound of interest, 4-(2,2-Diphenylhydrazinyl)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid, is a complex organic molecule that appears to be related to a class of compounds with potential antiallergic and biological activities. The related compounds have been synthesized and characterized in various studies, showing promising results in terms of their chemical properties and interactions with biological systems.

Synthesis Analysis

The synthesis of related compounds involves the treatment of N-substituted amino acids with chlorooxobis(oxazolidinyl)phosphorus and aromatic amines, leading to a novel rearrangement and the formation of furanone-furanone amides with potent antiallergic activity . Another synthesis pathway includes the reaction of cyclic oxalyl compounds with phenylhydrazones, leading to the formation of pyrazole carboxylic acids and other derivatives, confirmed by spectroscopic measurements . Additionally, the reaction of 1,2-diphenylethane-1,2-dione hydrazone with hydroxy-oxobutenoic acids provided various hydrazino butenoic acids, which can cyclize into furandiones .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. Single-crystal X-ray diffraction studies have revealed the crystal structure of a similar compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, which belongs to the triclinic unit cell with specific cell dimensions and space group . The molecular structure is stabilized by intermolecular hydrogen bonds, forming chains in the crystal lattice . The molecular structure and vibrational wavenumbers of the same compound were also computed using HF and DFT methods, confirming the experimental findings .

Chemical Reactions Analysis

The chemical reactions of related compounds involve cyclization and rearrangement processes. For instance, the treatment with acetic anhydride leads to cyclization into furandiones . The reaction pathways leading to various compounds, including pyrazole carboxylic acids and pyridazinones, have been discussed, with the structures of the products confirmed by spectroscopic methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. The thermal stability of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined using DTA and TGA analysis, and its absorption wavelength was measured by UV-Vis spectrophotometry . The first hyperpolarizability, infrared intensities, and NBO analysis of the same compound have been reported, providing insights into the stability and charge transfer within the molecule . The interaction of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid with DNA, its cytotoxicity, antitumor, and antioxidant activities have been screened, showing that it can intercalate with DNA and possesses comparable antioxidant activity to ascorbic acid .

Scientific Research Applications

Molecular Docking and Structural Analysis

Studies have demonstrated the utility of molecular docking and structural analyses in understanding the properties of compounds similar to 4-(2,2-Diphenylhydrazinyl)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid. For instance, K. Vanasundari et al. (2018) conducted vibrational, structural, electronic, and optical studies on butanoic acid derivatives, revealing their potential as nonlinear optical materials and their significance in biological activities.

properties

IUPAC Name

4-(2,2-diphenylhydrazinyl)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c25-20(14-19(21(26)27)22-15-18-12-7-13-28-18)23-24(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,19,22H,14-15H2,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKAPHNRDSLEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)CC(C(=O)O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Diphenylhydrazinyl)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid

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